
3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
Overview
Description
The compound "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. The structure of this compound suggests that it may have interesting chemical properties and potential for various synthetic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyran derivatives, which can be extrapolated to understand the potential characteristics and reactivity of "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid".
Synthesis Analysis
The synthesis of pyran derivatives is a topic of interest in several of the provided papers. For instance, a protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation is described, highlighting the efficiency and environmental friendliness of the method . Similarly, the synthesis of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates is reported, which are obtained by treating arylidenemalononitriles with methyl 2,4-dioxobutanoates . These methods could potentially be adapted for the synthesis of "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyran derivatives is crucial in determining their reactivity and physical properties. For example, the paper on 4-aryl-4H-pyran-3,5-dicarboxylic acid esters discusses the nearly planar heterocycle and the conformational aspects of the molecule, which are determined by X-ray crystal structure analysis . These structural insights are valuable for understanding how the substitution pattern on the pyran ring can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity.
Chemical Reactions Analysis
The reactivity of pyran derivatives is explored in several papers. The reactions of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates with various reagents such as sulfuric and hydrochloric acids, acetic anhydride, and alcohols have been studied, leading to the development of novel methods for preparing substituted derivatives of cyclopentenone and other heterocycles . These findings suggest that "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" may also undergo similar functionalization reactions, potentially yielding a variety of structurally diverse and biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The paper on sterically hindered 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives provides information on the conformation of the heterocyclic pyran ring and the intramolecular interactions that can occur within these molecules . These properties are important for understanding the solubility, stability, and overall behavior of the compound in different environments. The electronic properties of pyran derivatives, such as the energy gap between frontier molecular orbitals, are also discussed in the context of their potential nonlinear optical activity . These insights can be applied to predict the behavior of "3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid" in various chemical and physical contexts.
Scientific Research Applications
Enantiospecific Synthesis
Research demonstrates the enantiospecific synthesis of derivatives of 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid. This synthesis is pivotal for obtaining compounds with specific optical activities, which can be important in fields like pharmaceuticals and organic chemistry (Deschenaux et al., 1989).
Agricultural Applications
Certain derivatives of 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid have been explored for their insecticidal, fungicidal, and acaricidal properties. This research is significant for the development of new agricultural chemicals (Spreitzer et al., 1990).
Medical Applications
Compounds related to 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid have been synthesized and found to exhibit local anesthetic, platelet antiaggregating, and other medicinal activities. This research could be influential in developing new drugs and treatments (Mosti et al., 1994).
Safety And Hazards
The safety information for 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-6(7(8)9)3-2-4-10-5/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCRMEXGDMZEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202295 | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
CAS RN |
5399-21-3 | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5399-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCG4CSF35J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
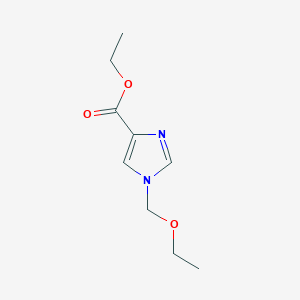
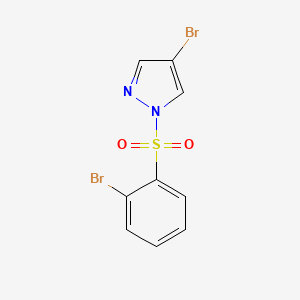


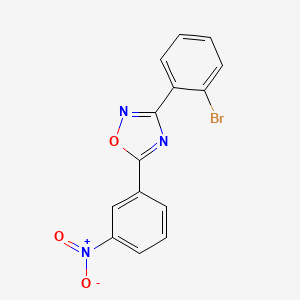

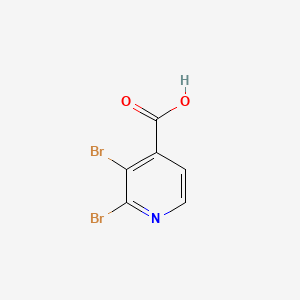
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)
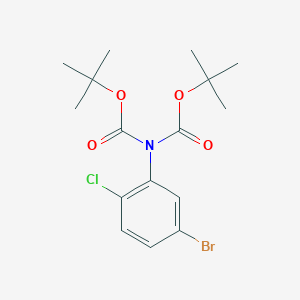
![6-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1294246.png)


